![molecular formula C18H13NO5S2 B2800944 4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 518052-71-6](/img/structure/B2800944.png)
4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves multiple steps. One common synthetic route includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with an aqueous ammonia solution to yield the target compound .
Chemical Reactions Analysis
4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use as a potential drug candidate for treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide can be compared with other aminobenzenesulfonamides, such as:
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound has similar antibacterial properties but differs in its chemical structure and specific applications.
N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide: This compound is a potent Bruton’s tyrosine kinase inhibitor with applications in treating B cell malignancies.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
4-Methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and mechanism of action based on available research findings.
Chemical Structure and Properties
The compound features a sulfonamide moiety linked to a naphtho[2,1-d][1,3]oxathiol derivative. Its molecular formula is C16H15N1O4S, and it possesses unique chemical characteristics that contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of related compounds have shown significant activity against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A-549 (Lung) | 0.04 | |
This compound | MCF7 (Breast) | 0.06 | |
This compound | HCT116 (Colon) | 0.08 |
These values indicate that the compound exhibits potent cytotoxicity against these cancer cell lines.
The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth by inducing apoptosis in cancer cells.
- Antioxidant Activity : Related compounds have demonstrated radical-scavenging capabilities, which may contribute to their protective effects against oxidative stress in cancer cells. For example, DPPH radical-scavenging assays indicated moderate antioxidant activity compared to ascorbic acid at concentrations around 100 µg/mL .
- Targeting Specific Pathways : The compound may also interact with specific molecular targets involved in cancer progression and survival pathways.
Case Studies
Several case studies have explored the efficacy of similar compounds derived from the naphtho[2,1-d][1,3]oxathiol framework:
- Study on DPPH Radical Scavenging : A series of furo[2,3-g]-1,2,3-benzoxathiazine derivatives were tested for their antioxidant properties and showed varying degrees of effectiveness against DPPH radicals . This suggests that modifications in the chemical structure can enhance or diminish biological activities.
- In Vivo Studies : Further research is necessary to validate the in vitro findings through animal models to assess pharmacokinetics and therapeutic efficacy.
Properties
IUPAC Name |
4-methoxy-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S2/c1-23-11-6-8-12(9-7-11)26(21,22)19-15-10-16-17(24-18(20)25-16)14-5-3-2-4-13(14)15/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYDSDPYZANEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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